H-Aad(otbu)-OH
Description
H-Aad(OtBu)-OH (chemical name: (2S)-2-aminohexanedioic acid, γ-tert-butyl ester) is a non-proteinogenic amino acid derivative widely used in peptide synthesis. Its structure features a tert-butyl (OtBu) protecting group on the γ-carboxylic acid side chain of aminoadipic acid (Aad), leaving the α-carboxylic acid and α-amino group free for coupling reactions . The compound is critical for introducing steric bulk or hydrophobicity into peptides while enabling selective deprotection during solid-phase synthesis.
Properties
IUPAC Name |
(2S)-2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-4-5-7(11)9(13)14/h7H,4-6,11H2,1-3H3,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSDFHPRIJAESZ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647454 | |
| Record name | 6-tert-Butoxy-6-oxo-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201354-26-9 | |
| Record name | 6-tert-Butoxy-6-oxo-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Aad(otbu)-OH typically involves the protection of the amino group of L-2-aminoadipic acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of L-2-aminoadipic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
H-Aad(otbu)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid to remove the Boc group.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of deprotected amino acids or other functionalized derivatives.
Scientific Research Applications
Peptide Synthesis
Fmoc-Based Synthesis
H-Aad(otbu)-OH is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). Its structural properties allow for efficient coupling reactions, facilitating the assembly of complex peptides. The use of this compound can enhance the yield and purity of synthesized peptides due to its stability and compatibility with various coupling reagents.
Case Study: DNA-Encoded Chemical Libraries
Research has demonstrated that this compound can be incorporated into DNA-encoded chemical libraries (DECLs) for peptide drug discovery. This method allows for the generation of diverse peptide libraries that can be screened for biological activity, leading to the identification of potential therapeutic candidates .
Supramolecular Chemistry
Self-Healing Materials
this compound has been employed in the development of chemically fueled self-healing gels. In a study, Fmoc-AAD-OH (a derivative of this compound) was shown to form fibrillar assemblies that exhibit self-healing properties when exposed to a specific chemical fuel. The gel demonstrated recovery of mechanical properties after damage, indicating its potential in applications where material durability is essential .
Data Table: Self-Healing Properties
| Parameter | Value |
|---|---|
| Initial Modulus | 100 Pa |
| Healing Time | 25 minutes |
| Recovery Percentage | 85% |
Biomedical Applications
Targeted Drug Delivery
The functionalization of this compound derivatives allows for targeted drug delivery systems. For instance, when conjugated with specific ligands, these compounds can selectively bind to overexpressed receptors on cancer cells, enhancing the localization of therapeutic agents . This targeting mechanism is critical in reducing side effects associated with conventional chemotherapy.
Analytical Chemistry
Characterization Techniques
this compound and its derivatives are often characterized using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide insights into the purity and structural integrity of synthesized peptides, ensuring that they meet the necessary standards for research and clinical applications .
Mechanism of Action
The mechanism of action of H-Aad(otbu)-OH primarily involves its role as a protected amino acid. The Boc group protects the amino function during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino acid can participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₀H₁₉NO₄ (unprotected backbone, excluding Fmoc/Boc groups) .
- CAS Number : 201354-26-9 .
- Applications : Used in the synthesis of modified peptides, particularly for incorporating elongated side chains that influence conformational stability or receptor interactions .
Structural Features
Notes:
- Backbone Length : Aad derivatives (6-carbon backbone) provide longer spacers than Asp (4-carbon) or Glu (5-carbon), affecting peptide flexibility and interactions .
- Protecting Groups: Fmoc/Boc on α-amino groups dictate deprotection conditions (Fmoc: base-sensitive; Boc: acid-sensitive) .
Physicochemical Properties
Key Observations :
- Hydrophobicity : OtBu groups reduce water solubility; H-D-Asp(OtBu)-OH is an exception due to shorter side chain .
- Storage : Fmoc-protected derivatives require strict moisture control to prevent hydrolysis .
Comparison :
- Complexity : Fmoc/Boc derivatives require additional protection steps compared to unprotected this compound .
- Stereochemical Control : D-isomers (e.g., Fmoc-D-Aad(OtBu)-OH) demand chiral auxiliaries or enzymatic methods .
Functional Advantages :
- Aad derivatives enhance peptide stability in proteolytic environments due to their non-natural backbone .
- OtBu protection minimizes side reactions during coupling steps .
Biological Activity
H-Aad(otbu)-OH, also known as H-Aad(tert-butoxycarbonyl)-OH, is a derivative of 2-aminoadipic acid that plays a significant role in peptide synthesis. This compound is characterized by its ability to form stable bonds while protecting reactive functional groups, making it a valuable building block in the development of biologically active peptides. This article will explore the biological activity of this compound, including its applications, interactions, and relevant research findings.
This compound has the molecular formula C_{12}H_{23}N_{2}O_{4} and a molecular weight of 237.73 g/mol. The compound is typically used in its hydrochloride salt form (this compound-HCl), which enhances its solubility and stability during synthesis processes.
Role in Peptide Synthesis
The primary biological activity of this compound is linked to its function as a building block in peptide synthesis. Peptides containing 2-aminoadipic acid have been studied for their potential therapeutic applications, including:
- Antimicrobial activity : Peptides synthesized using this compound have shown promising results against various bacterial strains.
- Neuroprotective effects : Some studies suggest that peptides incorporating 2-aminoadipic acid may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Interaction Studies
Research on this compound has focused on its behavior when incorporated into peptide chains. Interaction studies evaluate how this compound influences the overall structure and function of peptides. Key findings include:
- Stability : this compound contributes to the stability of peptide structures, which is crucial for their biological activity.
- Self-healing properties : In certain formulations, peptides containing this compound have demonstrated self-healing capabilities when subjected to mechanical stress, indicating potential applications in biomaterials .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes some related compounds and their characteristics:
| Compound Name | Structure/Description |
|---|---|
| H-Lys(Fmoc)-OtBu·HCl | A derivative of lysine with fluorenylmethoxycarbonyl protection. |
| Fmoc-L-Glu(OtBu)-OH·H2O | Glutamic acid derivative with tert-butyl ester protection. |
| Fmoc-L-alpha-homoglutamic acid 6-t-butyl ester | A related compound with similar protective groups. |
This compound stands out due to its specific use of 2-aminoadipic acid, which imparts unique properties not found in other amino acids. This specificity allows for specialized peptide synthesis that could lead to novel therapeutic agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of peptides synthesized using this compound:
- Antimicrobial Peptides : Research has indicated that peptides containing this compound exhibit significant antimicrobial activity against resistant bacterial strains, suggesting their potential as new antibiotic agents .
- Neuroprotective Effects : A study exploring neuroprotective peptides demonstrated that those incorporating 2-aminoadipic acid showed enhanced cellular viability in models of oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases .
- Self-Healing Materials : In materials science, peptides synthesized from this compound were shown to form hydrogels with self-healing properties when exposed to chemical fuels, highlighting their utility in biomedical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
